molecular formula C23H28N2O B12476961 Phenyl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone

Phenyl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone

Cat. No.: B12476961
M. Wt: 348.5 g/mol
InChI Key: PYRQHIQBLWKISW-UHFFFAOYSA-N
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Description

Phenyl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenyl group attached to a piperazine ring, which is further substituted with a phenylcyclohexyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-phenylcyclohexanone with piperazine in the presence of a suitable catalyst to form the intermediate 4-(4-phenylcyclohexyl)piperazine. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Phenyl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . By inhibiting MAGL, the compound can modulate the endocannabinoid system, which plays a role in various physiological processes, including pain, inflammation, and cancer progression.

Comparison with Similar Compounds

Phenyl[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

phenyl-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H28N2O/c26-23(21-9-5-2-6-10-21)25-17-15-24(16-18-25)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-10,20,22H,11-18H2

InChI Key

PYRQHIQBLWKISW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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